Application Summary: 1-Aminobutan-2-ol is used in the field of biocatalysis, specifically in the synthesis of short-chain chiral amines . These amines are key compounds in the chemical industry and precursors of various pharmaceuticals .
Methods of Application: The biocatalytic synthesis of short-chain amines like 1-aminobutan-2-ol is achieved using amine dehydrogenases (AmDHs) . These enzymes are used without any protein engineering . Some of the already described wild-type AmDHs (Cfus AmDH, Msme AmDH, Micro AmDH, and MATOUAmDH2) have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
Results and Outcomes: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . For example, (S)-1-methoxypropan-2-amine had an enantioselectivity of 98.1%, (S)-3-aminobutan-1-ol had 99.5%, (3S)-3-aminobutan-2-ol had 99.4%, and the small (S)-butan-2-amine had 93.6% with Msme AmDH . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine .
1-Amino-2-butanol is an organic compound with the molecular formula and a molecular weight of approximately 89.14 g/mol. It is characterized by the presence of both an amine and an alcohol functional group, making it a versatile compound in organic chemistry. The compound appears as a slightly yellow liquid and is soluble in water, which enhances its utility in various applications .
1-Amino-2-butanol exhibits several biological activities due to its structural properties. It has been studied for its potential role as a precursor in the synthesis of various biologically active compounds. Additionally, as an amine, it may interact with biological systems, influencing metabolic pathways and potentially affecting neurotransmitter activity due to its structural similarity to amino acids .
Several methods are available for synthesizing 1-amino-2-butanol:
1-Amino-2-butanol has diverse applications across various fields:
Research into the interactions of 1-amino-2-butanol includes studies on its reactivity with other organic compounds and its biological interactions. Its ability to form stable complexes with metal ions has been investigated, highlighting its potential use in catalysis and material science. Additionally, its role in neurotransmitter systems suggests possible implications in neuropharmacology .
Several compounds share structural similarities with 1-amino-2-butanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-1-butanol | Isomeric form with different reactivity patterns | |
3-Amino-1-propanol | Shorter carbon chain; different physical properties | |
1-Amino-3-butanol | Different position of amino group affects reactivity | |
Ethanolamine | Smaller structure; widely used in pharmaceuticals |
The uniqueness of 1-amino-2-butanol lies in its specific positioning of functional groups, which influences its chemical behavior and potential applications compared to these similar compounds.
1-Amino-2-butanol (CAS 13552-21-1) emerged as a compound of interest in the mid-20th century due to its structural versatility in organic synthesis. Early patents, such as US3944617A (filed in 1976), detailed its synthesis via chlorination of butene-1 in acetonitrile, followed by hydrolysis. This method aimed to produce dl-2-amino-1-butanol as a precursor for ethambutol hydrochloride, an antituberculosis drug. The compound’s discovery is closely tied to pharmaceutical industrialization, where its chiral properties enabled enantioselective synthesis of therapeutic agents.
The systematic IUPAC name for this compound is 1-aminobutan-2-ol, reflecting its hydroxyl group at position 2 and amine group at position 1 on a four-carbon chain. Alternative names include:
Classified as a primary amine and secondary alcohol, it belongs to the amino alcohol family, characterized by dual functional groups that enable diverse reactivity. Its molecular formula is C₄H₁₁NO, with a molar mass of 89.14 g/mol.
1-Amino-2-butanol serves as a critical intermediate in asymmetric synthesis. Its chiral center (C2) allows resolution into enantiomers, such as (S)-2-amino-1-butanol, which is essential for producing ethambutol. The compound’s bifunctional nature facilitates:
This article focuses on:
1-Amino-2-butanol is an organic compound with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 grams per mole [1] [3] [4]. The compound is officially registered under the Chemical Abstracts Service number 13552-21-1 [1] [7] [8]. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-aminobutan-2-ol [1] [2]. The structural representation in Simplified Molecular-Input Line-Entry System notation is CCC(O)CN, while the International Chemical Identifier Key is KODLUXHSIZOKTG-UHFFFAOYSA-N [3] [4] [7].
Property | Value |
---|---|
Molecular Formula | C₄H₁₁NO |
Molecular Weight (g/mol) | 89.14 |
CAS Registry Number | 13552-21-1 |
IUPAC Name | 1-aminobutan-2-ol |
SMILES Notation | CCC(O)CN |
InChI Key | KODLUXHSIZOKTG-UHFFFAOYSA-N |
1-Amino-2-butanol is characterized by the presence of two distinct functional groups that define its chemical behavior [10]. The compound contains a primary amine functional group (-NH₂) located at the terminal carbon position, which contributes to its basic properties and hydrogen bonding capabilities [10] [14]. Additionally, the molecule features a secondary alcohol functional group (-OH) positioned at the second carbon atom of the butane backbone [10]. This dual functionality classifies 1-amino-2-butanol as an aminoalcohol, making it a versatile compound in organic chemistry reactions [13]. The presence of both electron-donating amine and electron-withdrawing hydroxyl groups creates unique reactivity patterns and intermolecular interactions [10] [39].
The molecular geometry of 1-amino-2-butanol is primarily determined by the tetrahedral arrangement around the carbon atoms, particularly those bearing the functional groups [16] [17]. The carbon atom bearing the hydroxyl group exhibits tetrahedral geometry with bond angles approximately 109.5 degrees, consistent with sp³ hybridization [16] [17]. The nitrogen atom in the primary amine group adopts a pyramidal geometry due to the presence of a lone pair of electrons, resulting in slightly compressed bond angles compared to the ideal tetrahedral arrangement [17] [43]. The overall molecular structure allows for conformational flexibility through rotation around the carbon-carbon single bonds, with two rotatable bonds identified in the molecular framework [32]. The spatial arrangement of the functional groups enables intramolecular hydrogen bonding between the amine and alcohol moieties, influencing the preferred conformational states [40].
At standard temperature and pressure conditions (20 degrees Celsius), 1-amino-2-butanol exists as a liquid [6] [19]. The compound appears as a colorless to light yellow clear liquid with characteristic properties typical of amino alcohols [6] [19] [21]. The liquid state at room temperature is attributed to the presence of intermolecular hydrogen bonding networks formed between molecules through both the amine and alcohol functional groups [42] [43]. The physical appearance may vary slightly depending on purity and storage conditions, with high-purity samples typically exhibiting minimal coloration [6] [19].
The thermal properties of 1-amino-2-butanol reflect the influence of intermolecular hydrogen bonding on phase transitions [19] [21] [22]. The compound exhibits a melting point of 3 degrees Celsius, indicating a relatively low crystallization temperature [21] [22]. The boiling point is recorded at 169 degrees Celsius under standard atmospheric pressure [6] [19] [21]. These thermal properties are significantly elevated compared to hydrocarbons of similar molecular weight due to the extensive hydrogen bonding capabilities of the amino alcohol functional groups [42]. The relatively high boiling point demonstrates the strength of intermolecular interactions that must be overcome during the liquid-to-gas phase transition [24].
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Appearance | Colorless to light yellow clear liquid |
Melting Point (°C) | 3 |
Boiling Point (°C) | 169 |
1-Amino-2-butanol demonstrates excellent solubility in water due to its polar functional groups that facilitate hydrogen bond formation with water molecules [6] [10] [19]. The compound is completely miscible with water, enhancing its utility in aqueous applications [25] [27]. Additionally, 1-amino-2-butanol exhibits good solubility in ethanol and other protic solvents [6] [19] [27]. The high water solubility is attributed to the ability of both the amine and alcohol groups to form hydrogen bonds with water molecules, creating favorable solvation interactions [10] [28]. Limited solubility data are available for non-polar organic solvents, though the compound's amphiphilic nature suggests moderate solubility in solvents of intermediate polarity [28].
Solvent | Solubility |
---|---|
Water | Soluble |
Ethanol | Soluble |
General organic solvents | Limited data available |
1-Amino-2-butanol possesses exceptional hydrogen bonding capabilities due to the presence of both hydrogen bond donor and acceptor sites within its molecular structure [39] [42]. The compound contains two hydrogen bond donor sites: the two hydrogen atoms attached to the nitrogen in the primary amine group and the hydrogen atom attached to the oxygen in the hydroxyl group [39] [41]. Additionally, the molecule features two hydrogen bond acceptor sites: the lone pair of electrons on the nitrogen atom and the two lone pairs on the oxygen atom [32] [39]. This dual functionality enables 1-amino-2-butanol to participate in extensive intermolecular hydrogen bonding networks, significantly influencing its physical properties and chemical behavior [39] [42]. The hydrogen bonding capacity is enhanced by the spatial arrangement of the functional groups, which allows for both intermolecular interactions with other molecules and potential intramolecular hydrogen bonding within the same molecule [40] [39].
1-Amino-2-butanol exhibits characteristic basic behavior due to the presence of the primary amine functional group [21] [33]. The compound has a predicted pKa value of 12.92 ± 0.35, indicating it functions as a weak base in aqueous solutions [21]. The amine group can accept protons to form ammonium salts, while the alcohol group remains largely neutral under normal conditions [33] [39]. As a chemical base, 1-amino-2-butanol neutralizes acids to form salts plus water in exothermic acid-base reactions [33]. The basicity of the compound is primarily attributed to the lone pair of electrons on the nitrogen atom, which can readily accept protons from acidic species [33] [41]. The basic strength is moderate compared to simple aliphatic amines due to the electron-withdrawing effect of the adjacent hydroxyl-bearing carbon [35].
The reactivity profile of 1-amino-2-butanol is governed by the presence of both nucleophilic amine and electrophilic alcohol functional groups [21] [33]. The primary amine group can participate in nucleophilic substitution reactions, condensation reactions, and alkylation processes [10] [33]. The secondary alcohol functionality can undergo oxidation reactions, esterification, and etherification under appropriate conditions [16]. The compound may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides [21] [33]. The dual functionality enables 1-amino-2-butanol to serve as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and surfactants [10]. The reactivity is modulated by the intramolecular interactions between the amine and alcohol groups, which can influence the accessibility and reactivity of each functional group [40].
Property | Value |
---|---|
pKa (predicted) | 12.92 ± 0.35 |
Functional Groups | Primary amine (-NH₂), Secondary alcohol (-OH) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 2 |
1-Amino-2-butanol and 2-Amino-1-butanol represent positional isomers, sharing the same molecular formula C₄H₁₁NO but differing in the location of their functional groups [1] [2]. In 1-amino-2-butanol, the amino group (-NH₂) is attached to carbon 1 while the hydroxyl group (-OH) occupies position 2, yielding the structural formula CH₃CH₂CH(OH)CH₂NH₂ [3]. Conversely, 2-amino-1-butanol positions the amino group on carbon 2 and the hydroxyl group on carbon 1, resulting in CH₃CH(NH₂)CH₂CH₂OH [2].
Physical Property Differences
The positional arrangement of functional groups creates distinct physical characteristics between these isomers [1] [2]. 2-Amino-1-butanol exhibits a higher boiling point (176-178°C) compared to 1-amino-2-butanol (169°C at 1 atm), reflecting differences in intermolecular hydrogen bonding patterns [2] [3]. The melting points also differ significantly, with 1-amino-2-butanol melting at 3°C while 2-amino-1-butanol has a melting point of -2°C [2] [3].
Chemical Reactivity Distinctions
The positioning of functional groups influences chemical reactivity patterns. 2-Amino-1-butanol demonstrates higher stability as evidenced by its classification as "air sensitive and hygroscopic," while maintaining complete miscibility with water [2]. The compound exhibits an ammonia-like odor, contrasting with 1-amino-2-butanol's lack of specified odorous characteristics [2]. Research indicates that 2-amino-1-butanol shows faster kinetics in carbon dioxide reactions compared to certain other amines, with kinetic parameters following the relationship k₂ (M⁻¹s⁻¹) = 2.93 × 10⁹ exp(-4029.9/T(K)) [4].
The C₄H₁₁NO molecular formula encompasses four distinct positional isomers that differ in amino and hydroxyl group placements [1] [5] [6] [7]. Beyond 1-amino-2-butanol and 2-amino-1-butanol, two additional isomers complete this series: 3-amino-1-butanol and 4-amino-1-butanol.
3-Amino-1-butanol Characteristics
3-Amino-1-butanol (CAS: 2867-59-6) positions the amino group on carbon 3 with the hydroxyl group remaining on carbon 1 [6]. This compound exhibits an estimated boiling point of 165.27°C and melting point of 8.72°C, with a calculated density of 0.9132 g/mL at 25°C [6]. The compound appears as a clear, colorless oil and demonstrates solubility in dichloromethane and dimethyl sulfoxide [6].
4-Amino-1-butanol Properties
4-Amino-1-butanol (CAS: 13325-10-5) represents the terminal positioning variant, with the amino group located on carbon 4 and the hydroxyl group on carbon 1 [5] [7]. This isomer demonstrates the highest boiling point (206°C) and melting point (16-18°C) among the aminobutanol positional isomers [7]. The compound maintains a density of 0.967 g/mL at 25°C and exhibits complete water miscibility [7].
Biological Significance
4-Amino-1-butanol holds particular biological importance as a precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter [5]. The metabolic pathway involves conversion through aldehyde reductase (ALR) to γ-aminobutyraldehyde (GABAL), followed by aldehyde dehydrogenase (ALDH) conversion to GABA [5]. This relationship parallels the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB) [5].
1-Amino-2-butanol possesses one chiral center at carbon 2, generating two enantiomeric forms designated as (R)-1-amino-2-butanol and (S)-1-amino-2-butanol [9]. The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where substituents attached to the chiral carbon are ranked according to atomic number [9].
Priority Assignment Protocol
At the C2 chiral center, the four substituents receive the following priority rankings: (1) the hydroxyl group (-OH) with oxygen having the highest atomic number, (2) the aminomethyl group (-CH₂NH₂), (3) the ethyl group (-CH₂CH₃), and (4) the hydrogen atom (-H) with the lowest priority [9] . The stereochemical configuration is determined by observing the arrangement of priorities 1-3 when priority 4 (hydrogen) is positioned away from the observer [9].
R-Configuration Details
In (R)-1-amino-2-butanol (CAS: 135503-09-2), the priority sequence 1→2→3 proceeds in a clockwise direction when viewed with the hydrogen atom pointing away from the observer [9]. This enantiomer demonstrates specific optical rotation characteristics and serves as a crucial intermediate in pharmaceutical synthesis .
S-Configuration Characteristics
The (S)-1-amino-2-butanol enantiomer (CAS: 30608-63-0) exhibits the priority sequence 1→2→3 in a counterclockwise arrangement under identical viewing conditions [9]. The S-configuration demonstrates mirror-image relationship with the R-form while maintaining identical physical properties in achiral environments [9].
The presence of a chiral center at C2 endows 1-amino-2-butanol with optical activity when present as pure enantiomers [10] [11]. Chiral molecules interact with plane-polarized light, causing rotation of the plane of polarization in a characteristic manner dependent on molecular configuration [10].
Optical Rotation Fundamentals
Pure enantiomers of 1-amino-2-butanol rotate plane-polarized light in equal magnitude but opposite directions [12] [10]. The (R)-enantiomer typically exhibits levorotatory behavior (negative rotation), while the (S)-enantiomer demonstrates dextrorotatory characteristics (positive rotation) [12] [10]. The specific rotation formula $$[α]D^{25} = \frac{α{obs}}{lc}$$ relates observed rotation (α_obs) to path length (l) and concentration (c) [10] [11].
Racemic Mixture Properties
Commercial 1-amino-2-butanol typically exists as a racemic mixture containing equal proportions of R and S enantiomers [12] [13]. Racemic mixtures demonstrate optical inactivity due to external cancellation, where equal and opposite rotations from each enantiomer result in zero net rotation [12] [13]. This contrasts with meso compounds, which exhibit internal cancellation due to molecular symmetry planes [13].
Enantiomeric Excess Calculations
The optical purity of 1-amino-2-butanol samples can be determined through enantiomeric excess (ee) measurements [14]. Research demonstrates that synthetic routes can achieve high optical purities, with (R)-3-amino-1-butanol preparations reaching 99.6% ee through specific synthetic methodologies [15]. Gas chromatographic analysis using chiral columns enables precise determination of enantiomeric ratios [15].
1-Amino-2-butanol exists in multiple conformational states due to rotation around carbon-carbon single bonds, with the most stable conformations minimizing steric interactions and maximizing favorable electronic effects [17]. The molecule contains several rotatable bonds, creating a conformational landscape that influences physical properties and reactivity patterns.
Backbone Conformational Preferences
The propyl backbone (C1-C2-C3-C4) of 1-amino-2-butanol adopts preferential conformations that minimize steric clash between substituents [17]. Anti-conformations around the C2-C3 bond are generally favored over gauche arrangements due to reduced van der Waals repulsions between the hydroxyl group and the terminal methyl group [17]. The energy difference between conformers typically ranges from 8-16 kJ/mol, consistent with general alkane conformational preferences [17].
Functional Group Interactions
The proximity of amino and hydroxyl functional groups enables intramolecular hydrogen bonding, which significantly influences conformational stability [17]. The vicinal arrangement allows for chelation-type interactions where the nitrogen lone pair and hydroxyl hydrogen can form stabilizing contacts . This internal hydrogen bonding contributes to the compound's unique reactivity profile, particularly in phosphorylation reactions where unstable imidotriphosphate derivatives form due to the vicinal hydroxyl group presence .
Solvent-Dependent Conformational Changes
Conformational preferences vary significantly with solvent environment. In polar protic solvents, extended conformations that maximize solvent-solute hydrogen bonding are favored, while in nonpolar environments, more compact conformations with enhanced intramolecular interactions predominate . Nuclear magnetic resonance studies reveal distinct chemical shift patterns for different conformers, with chiral center protons appearing at δ ~3.4-3.6 ppm and functional group protons showing broad signals at δ ~1.5-2.5 ppm .
Temperature Effects on Conformation
Conformational equilibria shift with temperature changes, following Boltzmann distribution patterns. Higher temperatures favor higher-energy conformers, leading to increased conformational flexibility and altered physical properties [17]. The activation energies for conformational interconversion typically range from 12-25 kJ/mol, allowing rapid equilibration at ambient temperatures [17].
The stereochemical configuration of 1-amino-2-butanol profoundly affects its chemical reactivity and biological activity, with different enantiomers exhibiting distinct interaction patterns with chiral environments [18] . This stereochemical dependence becomes particularly pronounced in pharmaceutical applications and enzymatic processes.
Enantiomer-Specific Biological Activity
Research demonstrates that (R)- and (S)-enantiomers of aminobutanol derivatives exhibit dramatically different biological activities [18]. Studies on 2-amino-1-butanol-derived compounds reveal that structures incorporating the (R)-configuration demonstrate potent antimycobacterial activity with MIC values ranging from 0.65-14.03 μM against Mycobacterium tuberculosis H37Rv [18]. Remarkably, the corresponding (S)-enantiomers show no measurable activity even at concentrations 20-32 fold higher, highlighting the critical role of absolute configuration in biological recognition [18].
Stereoselective Synthetic Reactions
The chiral center in 1-amino-2-butanol influences the stereochemical outcome of subsequent chemical transformations [19]. Stereoselective reactions preferentially form one stereoisomer over others, while stereospecific processes produce different products from different stereoisomeric starting materials [19]. The vicinal amino-alcohol arrangement creates unique reactivity patterns, particularly in cyclization reactions where the stereochemistry determines ring formation feasibility and product distribution [19].
Phosphorylation Reactivity Differences
The stereochemical arrangement significantly affects phosphorylation reactions involving 1-amino-2-butanol . The vicinal hydroxyl group positioning leads to formation of unstable imidotriphosphate derivatives in reactions with polyphosphates, contrasting with amino alcohols lacking vicinal hydroxyl groups that form stable imidotriphosphates . This reactivity difference stems from the specific spatial arrangement of functional groups, which enables intramolecular interactions that destabilize certain phosphorylated intermediates .
Chiral Recognition in Drug Development
Corrosive